7-deoxy-8-epi-loganic acid chemical structure and properties
7-deoxy-8-epi-loganic acid chemical structure and properties
Structural Elucidation, Biosynthesis, and Isolation of 7-Deoxy-8-epi-loganic Acid: A Comprehensive Technical Guide
Executive Summary
7-Deoxy-8-epi-loganic acid (also known as 8-epi-deoxyloganic acid) is a highly specialized iridoid glycoside characterized by its cyclopentanopyran ring system. Functioning as a critical chemotaxonomic marker and a biosynthetic intermediate in the Lamiales order, this compound provides profound insights into plant secondary metabolism and pharmacognosy. This whitepaper provides an in-depth analysis of its stereochemical dynamics, biosynthetic origins, and a self-validating methodology for its isolation and analytical characterization.
Structural Dynamics and Stereochemical Profiling
Iridoid glycosides are monoterpene derivatives typically featuring a fused six-membered oxygen heterocycle and a five-membered carbocycle. The structural uniqueness of 7-deoxy-8-epi-loganic acid lies in two specific modifications to the base iridane skeleton:
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C-7 Deoxygenation: The absence of a hydroxyl group at the C-7 position alters the molecule's hydrophobicity and spatial conformation.
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C-8 Epimerization: The methyl group at C-8 is α -configured (epi-configuration), which fundamentally dictates the downstream folding of the molecule and its interaction with biological receptors[1].
The β -D-glucopyranosyl moiety attached at C-1 enhances the molecule's solubility in aqueous environments, facilitating its transport within plant vascular systems.
Diagnostic NMR Causality
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for resolving the C-8 stereocenter. The α -oriented methyl group at C-8 induces significant steric compression on adjacent carbons. Consequently, the 13 C NMR signals for C-9 and C-10 experience a diagnostic upfield shift. In 7-deoxy-8-epi-loganic acid, C-9 resonates at ∼ 44.4 ppm and C-10 at ∼ 16.7 ppm. This contrasts sharply with its β -epimer, where the lack of equivalent steric crowding leaves these signals at ∼ 48.5 ppm and 20.0 ppm, respectively[2].
Biosynthetic Causality: The Route II Pathway
In plant biogenesis, iridoids are synthesized via the mevalonate or non-mevalonate (MEP) pathways, converging at geranyl pyrophosphate (GPP). Species within the Lamiales order predominantly utilize Route II for iridoid biosynthesis[1].
Instead of proceeding through standard iridotrial, Route II is characterized by the cyclization of GPP into epi-iridotrial . This intermediate undergoes a series of highly regulated oxidations and a critical UDP-glucose-mediated glycosylation to form 7-deoxy-8-epi-loganic acid. This compound then serves as a pivotal branch point; subsequent enzymatic hydroxylations at C-5, C-6, or C-7 yield highly oxygenated, defensive iridoids such as aucubin and catalpol[1].
Fig 1. Biosynthetic Route II pathway of 7-deoxy-8-epi-loganic acid from geranyl pyrophosphate.
Physicochemical and Spectral Data
To ensure rigorous analytical verification, the following tables summarize the quantitative physicochemical properties and the benchmark NMR assignments.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 88668-99-9 | [3] |
| Molecular Formula | C 16 H 24 O 9 |[3] | | Molecular Weight | 360.36 g/mol |[4] | | Exact Mass | 360.1420 Da |[4] | | Topological Polar Surface Area | 146 Ų |[4] |
Table 2: 13 C and 1 H NMR Assignments (in CD 3 OD, 400 MHz / 100 MHz) Note: Assignments are self-validating through DEPT-135 and HMQC/HMBC correlations. | Position | 13 C δ (ppm) | 1 H δ (ppm), Multiplicity, J (Hz) | | :--- | :--- | :--- | | C-1 | 96.1 | 5.45, d, J = 4.8 | | C-3 | 152.8 | 7.43, s | | C-4 | 113.4 | - | | C-5 | 33.2 | Overlapping multiplet | | C-6 | 32.3 | Overlapping multiplet | | C-7 | 33.2 | Overlapping multiplet | | C-8 | 34.6 | Overlapping multiplet | | C-9 | 44.4 | Overlapping multiplet | | C-10 (Methyl) | 16.7 | 1.09, d, J = 6.4 | | C-11 (Carboxyl) | 171.0 | - | | C-1' (Glucose) | 99.7 | 4.70, d, J = 7.6 | | C-2' to C-6' | 74.8, 78.0, 71.7, 78.3, 62.9 | 3.20 - 3.90 (sugar protons) |
Data synthesized from spectroscopic analyses of Pedicularis isolates[5].
Self-Validating Isolation Methodology
The isolation of highly polar iridoid glycosides from complex plant matrices (such as Leonurus persicus or Wendlandia ligustroides) requires a stratified chromatographic approach[2][6]. The protocol below is designed as a self-validating system: each step exploits a specific physicochemical property, with intermediate TLC/MS validation to prevent the carryover of contaminants.
Step 1: Matrix Disruption & Ethanolic Extraction
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Action: Macerate pulverized aerial plant parts in 70-80% aqueous ethanol at room temperature.
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Causality: The aqueous-organic mixture disrupts the cellular matrix and solubilizes polar glycosides while precipitating structural polysaccharides and large proteins.
Step 2: Polarity-Directed Liquid-Liquid Partitioning
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Action: Suspend the concentrated crude extract in H 2 O. Partition sequentially with Hexane, Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH).
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Causality: Hexane removes lipophilic waxes and chlorophylls. EtOAc extracts aglycones and less polar flavonoids. The n-BuOH phase selectively targets the iridoid glycosides due to its optimal hydrogen-bonding capacity with the glucose moiety.
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Validation: TLC of the n-BuOH fraction (eluent: CHCl 3 :MeOH:H 2 O) should reveal characteristic iridoid spots that turn dark blue/purple upon spraying with vanillin-sulfuric acid and heating.
Step 3: Polyamide Chromatography (Tannin Depletion)
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Action: Load the n-BuOH fraction onto a polyamide resin column. Elute with a gradient of H 2 O to 60% EtOH.
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Causality: Polyamide forms exceptionally strong hydrogen bonds with the numerous phenolic hydroxyl groups of tannins and complex flavonoids, trapping them on the column. The relatively less phenolic iridoids elute cleanly in the aqueous/ethanolic fractions[2].
Step 4: Vacuum Liquid Chromatography (VLC) & Prep-HPLC
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Action: Subject the iridoid-rich fractions to Silica Gel VLC using a gradient of CHCl 3 :MeOH. Final purification is achieved via Preparative HPLC (e.g., C18 column, isocratic elution with 15% Acetonitrile in H 2 O).
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Causality: VLC separates iridoids based on subtle polarity differences[6]. Prep-HPLC provides the theoretical plates required to resolve 7-deoxy-8-epi-loganic acid from structurally similar epimers and derivatives.
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Validation: High-Resolution Mass Spectrometry (HRMS) in negative mode should yield an [M-H] − ion at m/z 359.13, confirming the target mass prior to NMR acquisition.
Fig 2. Step-by-step extraction and chromatographic isolation workflow for iridoid glycosides.
Pharmacological Significance
Beyond its role as a biosynthetic precursor, 7-deoxy-8-epi-loganic acid exhibits notable biological activity. In vitro assays utilizing isolates from Pedicularis kansuensis have demonstrated that the compound possesses strong antibacterial efficacy, particularly against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus[5]. This suggests that its accumulation in plant tissues serves a dual purpose: acting as a stable reservoir for the synthesis of more complex defensive iridoids, while simultaneously providing baseline antimicrobial protection to the host plant.
References
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Iridoid Glycosides of Leonurus persicus - ACS Publications Source: acs.org URL:[Link]
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Iridoids from Pedicularis kansuensis forma albiflora - IMR Press Source: imrpress.com URL:[Link]
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8-Epideoxyloganic acid | C16H24O9 | CID 443332 - PubChem Source: nih.gov URL:[Link]
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Pedicularis L. Genus: Systematics, Botany, Phytochemistry, Chemotaxonomy, Ethnopharmacology, and Other - MDPI Source: mdpi.com URL:[Link]
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Iridoid glucosides from Wendlandia ligustroides (Boiss. &Hohen.) Blakelock - PMC - NIH Source: nih.gov URL:[Link]
Sources
- 1. Pedicularis L. Genus: Systematics, Botany, Phytochemistry, Chemotaxonomy, Ethnopharmacology, and Other [mdpi.com]
- 2. Iridoid glucosides from Wendlandia ligustroides (Boiss. &Hohen.) Blakelock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deoxy-8-epi-loganic acid | CAS: 88668-99-9 | ChemNorm [chemnorm.com]
- 4. 8-Epideoxyloganic acid | C16H24O9 | CID 443332 - PubChem [pubchem.ncbi.nlm.nih.gov]
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